molecular formula C5H8ClNS B2990341 2-[(3-Chloropropyl)sulfanyl]acetonitrile CAS No. 112212-93-8

2-[(3-Chloropropyl)sulfanyl]acetonitrile

Cat. No. B2990341
CAS RN: 112212-93-8
M. Wt: 149.64
InChI Key: NDOTXYMVDPQFNO-UHFFFAOYSA-N
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Description

“2-[(3-Chloropropyl)sulfanyl]acetonitrile” is a chemical compound with the CAS Number: 112212-93-8 . It has a molecular weight of 149.64 . The compound is also known by its IUPAC name, [(3-chloropropyl)sulfanyl]acetonitrile .


Molecular Structure Analysis

The InChI code for “2-[(3-Chloropropyl)sulfanyl]acetonitrile” is 1S/C5H8ClNS/c6-2-1-4-8-5-3-7/h1-2,4-5H2 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Polymer Science

In the field of polymer science, the electrochemical copolymerization of aniline with sulfonic acids in acetonitrile solution has been studied. This research demonstrated the formation of conducting copolymers with significant implications for the development of conductive materials and coatings. These copolymers exhibit unique electrochemical properties and solubility in various solvents, which could be tailored for specific applications in electronics and materials science (Şahin, Pekmez, & Yildiz, 2002).

Chromatography

In chromatography, the use of acetonitrile as a stationary phase in liquid-liquid partition chromatography has been explored for the separation of specific compounds. This methodology provides a basis for the development of novel separation techniques that could be applied in analytical chemistry, especially for the purification and analysis of complex mixtures (Corbin, Schwartz, & Keeney, 1960).

Organic Synthesis

Organic synthesis research has shown the effectiveness of acetonitrile as a solvent in various chemical reactions, including the base-induced cyclization of benzyl alkynyl sulfides to produce dihydrothiophenes. This reaction showcases the role of acetonitrile in facilitating organic transformations that are crucial for the synthesis of heterocyclic compounds, which have widespread applications in drug discovery and materials science (Motto, Castillo, Greer, Montemayer, Sheepwash, & Schwan, 2011).

Catalysis

In the realm of catalysis, the selective oxidation of sulfides to sulfoxides using chromium (III) in acetonitrile has been investigated. This research highlights the potential of using metal catalysts in acetonitrile for the efficient and selective oxidation of sulfides, a reaction of significant interest in the production of fine chemicals and pharmaceuticals (Supale & Gokavi, 2008).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(3-chloropropylsulfanyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNS/c6-2-1-4-8-5-3-7/h1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOTXYMVDPQFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC#N)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Chloropropyl)sulfanyl]acetonitrile

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